molecular formula C9H5FNNaO2S B2560052 Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate CAS No. 1443982-11-3

Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate

Cat. No. B2560052
CAS RN: 1443982-11-3
M. Wt: 233.19
InChI Key: WPSNPEYJOUYYBT-UHFFFAOYSA-M
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Description

Sodium 2-(1,3-benzothiazol-2-yl)acetate is a chemical compound with the CAS Number: 796883-68-6 . It has a molecular weight of 215.21 .


Synthesis Analysis

The synthesis of similar compounds, such as 2-arylbenzothiazoles, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of Sodium 2-(1,3-benzothiazol-2-yl)acetate is represented by the linear formula: C9H6NNaO2S .


Chemical Reactions Analysis

While specific chemical reactions involving Sodium 2-(1,3-benzothiazol-2-yl)acetate are not available, benzothiazole derivatives have been synthesized using various reactions. For instance, a library of 5-chloro-2-aryl benzo[d]thiazole derivatives was synthesized using 4-chloro-2-aminobenzenethiol and substituted aldehydes in the presence of Na2S2O5 as a catalyst .


Physical And Chemical Properties Analysis

Sodium 2-(1,3-benzothiazol-2-yl)acetate is a solid compound. It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Catalytic Applications

Sodium fluoride has been identified as an efficient catalyst in the synthesis of 2,4-disubstituted 1,3-thiazoles and selenazoles, demonstrating the role of sodium-based compounds in facilitating chemical reactions under mild conditions (Banothu et al., 2014).

Photocatalytic Radical Cascade Cyclization

Research has developed a visible-light-induced radical cascade cyclization method for synthesizing 2-CF2/CF3-containing benzothiazoles, highlighting the utility of sodium sulfite in promoting fluoroalkylation under mild reaction conditions (Yuan et al., 2019).

Antimicrobial and Antifungal Activity

Novel benzothiazole amides have shown comparable or slightly better antibacterial and antifungal activity against various strains than medicinal standards like chloramphenicol, cefoperazone, and amphotericin B, suggesting their potential in developing new antimicrobial agents (Pejchal et al., 2015).

Antitumor Properties

Benzothiazoles have exhibited highly selective and potent antitumor properties in vitro and in vivo, with specific compounds undergoing evaluation for their mechanism of action and potential as clinical agents due to their cytotoxic activity against cancer cell lines (Bradshaw et al., 2002).

Synthesis Methodologies

Research has introduced novel synthesis methods for benzothiazoles and their derivatives, contributing to the field of chemical synthesis with improved yields, mild reaction conditions, and potential for further applications in material science and pharmacology. For instance, the sodium salt of di ((1-hydroxy-2-benzothiazolium-1-yl) ethyliden-1,1-H-bisphosphonic acid) orthophosphate was synthesized, showcasing a new compound for tumor cell growth inhibition studies (Nikpour Nezhati et al., 2013).

Safety And Hazards

The compound is labeled with the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on Sodium 2-(1,3-benzothiazol-2-yl)acetate or similar compounds could involve exploring their potential applications in various fields, such as pharmaceutical chemistry, given the wide range of biological activities exhibited by benzothiazole derivatives .

properties

IUPAC Name

sodium;2-(1,3-benzothiazol-2-yl)-2-fluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S.Na/c10-7(9(12)13)8-11-5-3-1-2-4-6(5)14-8;/h1-4,7H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSNPEYJOUYYBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C(=O)[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FNNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate

CAS RN

1443982-11-3
Record name sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate
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